

Application Notes and Protocols: Dissolving and Using Burimamide in Cell Culture

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Compound of Interest

Compound Name: *Burimamide*

Cat. No.: *B1668067*

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This document provides a comprehensive guide for the preparation and use of **burimamide**, a histamine H2 receptor antagonist, in cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.

Introduction

Burimamide was the first specific histamine H2 receptor antagonist to be discovered and is a key tool in pharmacology for studying histamine-mediated signaling.[1] It functions by competitively blocking the action of histamine at H2 receptors, thereby inhibiting downstream signaling cascades such as the production of cyclic AMP (cAMP).[2][3] In some contexts, it may also show activity at H3 receptors.[4] Proper solubilization and handling of **burimamide** are essential for maintaining its stability and ensuring accurate dosing in in vitro cell-based assays. The most common and recommended solvent for preparing stock solutions for cell culture is Dimethyl Sulfoxide (DMSO).[4]

Data Presentation: Solubility and Storage

The following table summarizes the key properties for dissolving and storing **burimamide**.

Property	Data / Recommendation	Reference
Appearance	Solid powder	
Primary Solvent	Dimethyl Sulfoxide (DMSO), Cell Culture Grade	
Recommended Stock Conc.	10-100 mM in 100% DMSO. Prepare a high concentration to minimize the final DMSO volume in culture.	
Final DMSO in Media	Should not exceed 0.5%, with ≤0.1% being ideal for most cell lines to avoid solvent-induced cytotoxicity.	
Stock Solution Storage	Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.	

Experimental Protocol I: Preparation of Concentrated Stock Solution

This protocol details the steps for preparing a sterile, concentrated stock solution of **burimamide** in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood).

Materials:

- **Burimamide** powder (Molecular Weight: 212.32 g/mol)
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or cryovials
- Analytical balance

- Vortex mixer
- Sterile 0.22 µm syringe filter and sterile syringe

Procedure:

- Calculate Mass: Determine the mass of **burimamide** powder required to achieve the desired stock concentration and volume.
 - Example for 1 mL of a 10 mM stock: $\text{Mass (mg)} = 10 \text{ mmol/L} * 0.001 \text{ L} * 212.32 \text{ g/mol} * 1000 \text{ mg/g} = 2.12 \text{ mg}$
- Weigh Compound: Carefully weigh the calculated amount of **burimamide** powder and transfer it to a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of sterile DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
- Sterilization: Draw the dissolved **burimamide** solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile tube. This step removes any potential microbial contaminants.
- Aliquoting and Storage: Distribute the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This practice prevents repeated freeze-thaw cycles, which can degrade the compound. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store as recommended in the table above.

Experimental Protocol II: Preparation of Working Solution in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

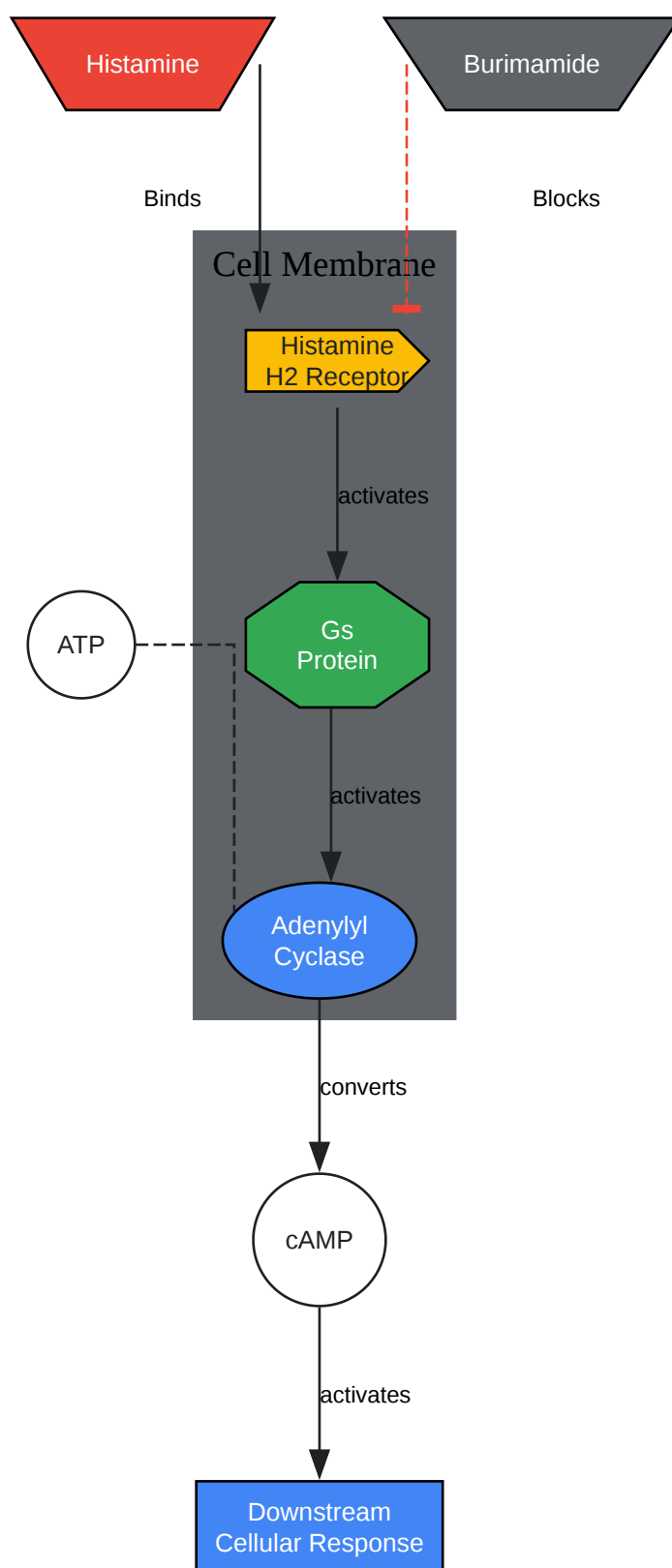
Procedure:

- Thaw Stock Solution: Retrieve one aliquot of the **burimamide** stock solution from storage and allow it to thaw completely at room temperature.

- Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.
- Calculate Dilution: Determine the volume of stock solution needed to reach the final desired working concentration in your culture medium.
 - Example for 10 mL of medium with a final concentration of 10 µM, using a 10 mM stock:
$$V_1 (\text{Stock Vol}) = (C_2 * V_2) / C_1 = (10 \mu\text{M} * 10 \text{ mL}) / 10,000 \mu\text{M} = 0.01 \text{ mL} = 10 \mu\text{L}$$
- Prepare Working Solution: Add the calculated volume of the **burimamide** stock solution directly to the pre-warmed culture medium. Pipette up and down gently or swirl the flask to ensure immediate and thorough mixing. This rapid dilution into the larger volume helps prevent the compound from precipitating out of solution.
- Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.
- Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the final working concentration of **burimamide** or the vehicle control.

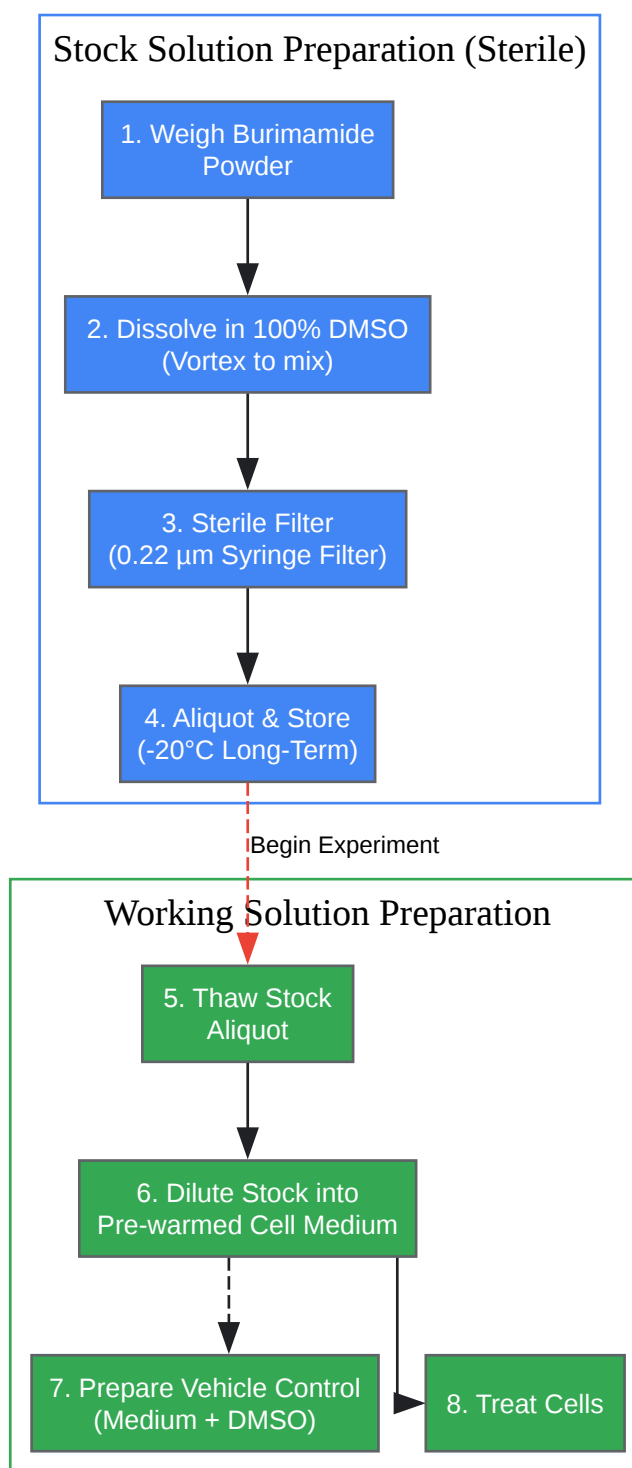
Mandatory Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow.



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Caption: **Burimamide** acts as a neutral antagonist at the H2 receptor.



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Caption: Workflow for preparing **burimamide** solutions for cell culture.

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